molecular formula C59H62Cl2N8O22 B139664 Desvancosaminyl vancomycin CAS No. 101485-50-1

Desvancosaminyl vancomycin

货号: B139664
CAS 编号: 101485-50-1
分子量: 1306.1 g/mol
InChI 键: QCHYVJAUGVHJHX-QYURSJLOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desvancosaminyl vancomycin is a derivative of the glycopeptide antibiotic vancomycin. It is characterized by the absence of the vancosamine sugar moiety, which is typically present in vancomycin.

准备方法

合成路线和反应条件: 脱万古霉胺万古霉素的制备涉及从万古霉素中酶促去除万古霉胺糖。 该过程由万古霉胺转移酶催化,该酶促进脱万古霉胺万古霉素与dTDP-β-L-万古霉胺之间的反应生成万古霉素 反应条件通常涉及使用诸如东方链霉菌等细菌菌株,它们天然产生这种转化所需的酶

工业生产方法: 脱万古霉胺万古霉素的工业生产由于其实验性质而尚未广泛建立。 该过程可能涉及大规模发酵东方链霉菌,然后进行酶处理以去除万古霉胺部分。 然后,使用色谱技术对所得化合物进行纯化,以确保高纯度和高产率。

化学反应分析

Enzymatic Glycosylation by GtfA

DVV serves as the primary acceptor substrate for the TDP-4-epi-vancosaminyltransferase GtfA, which transfers 4-epi-vancosamine from dTDP-4-epi-vancosamine to the β-hydroxyl group of Tyr-6 on the heptapeptide core . This reaction produces chloroorienticin B, a monoglycosylated intermediate.

Key structural features influencing reactivity :

  • The β-OH-Tyr-6 residue of DVV forms hydrogen bonds with GtfA’s Ser-10 and Asp-13, positioning it for nucleophilic attack on the sugar donor .

  • The glucosyl moiety of DVV binds in a subsite formed by GtfA residues 128–141, with hydroxyl groups at O2 and O3 stabilized by Tyr-141 and Gln-133 .

Kinetic Analysis of GtfA-Catalyzed Reactions

Kinetic studies reveal substrate specificity and turnover rates for DVV glycosylation:

Parameter Value Conditions Source
Kₘ (DVV)250 μM1 mM dTDP-4-epi-vancosamine
Kₘ (dTDP-4-epi-vancosamine)200 μM500 μM DVV
Turnover rate (DVV)>1 min⁻¹37°C, pH 7.5
Turnover rate (AGV)<0.05 min⁻¹37°C, pH 7.5

DVV is kinetically favored over the aglycone (AGV) or epivancomycin, with a 20-fold higher catalytic efficiency .

Structural Determinants of Substrate Binding

X-ray crystallography of GtfA complexes highlights critical interactions:

  • DVV binding : The heptapeptide’s carbonyl groups at residues 3 and 6 hydrogen bond with Leu-102 and Ser-10 of GtfA, inducing minor conformational changes .

  • Sugar donor site : dTDP binds in a cleft between GtfA’s N- and C-terminal domains, with the pyrophosphate moiety coordinated by Mg²⁺ and residues Asp-98, Asn-99, and Thr-127 .

Side Reactions and Byproducts

Incubation of DVV with GtfA occasionally produces chloroorienticin C (M+H⁺ = 1,287.5), likely due to non-enzymatic epimerization or alternative glycosylation sites .

科学研究应用

脱万古霉胺万古霉素具有多种科学研究应用,包括:

    化学: 用作研究糖肽类抗生素生物合成和修饰的模型化合物。

    生物学: 研究其类似于万古霉素的抑制细菌细胞壁合成的潜力。

    医药: 探索其作为治疗抗生素耐药性细菌感染的潜在疗法的可能性。

    工业: 通过组合生物合成开发新型抗生素的潜在用途.

5. 作用机理

脱万古霉胺万古霉素的作用机理涉及抑制细菌细胞壁生物合成。 这是通过与细胞壁前体单元的D-丙氨酰-D-丙氨酸末端结合来实现的,从而阻止它们掺入生长的肽聚糖基质中 。 万古霉胺部分的缺失不会显着改变这种机制,尽管它可能会影响化合物的结合亲和力和活性谱。

类似化合物:

    万古霉素: 包含万古霉胺糖基的母体化合物。

    替考拉宁: 另一种具有类似作用机制的糖肽类抗生素。

    达巴万星: 一种半合成糖肽类抗生素,对耐药菌株具有增强的活性。

独特性: 脱万古霉胺万古霉素的独特性在于缺少万古霉胺糖,这可能会影响其药代动力学特性和活性谱。 这种修饰使研究人员能够研究万古霉胺部分在糖肽类抗生素中的作用,并开发具有更高疗效的新型衍生物

作用机制

The mechanism of action of desvancosaminyl vancomycin involves the inhibition of bacterial cell wall biosynthesis. This is achieved by binding to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the growing peptidoglycan matrix . The absence of the vancosamine moiety does not significantly alter this mechanism, although it may affect the compound’s binding affinity and spectrum of activity.

相似化合物的比较

    Vancomycin: The parent compound, which contains the vancosamine sugar moiety.

    Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.

    Dalbavancin: A semi-synthetic glycopeptide antibiotic with enhanced activity against resistant strains.

Uniqueness: Desvancosaminyl vancomycin is unique due to the absence of the vancosamine sugar, which may influence its pharmacokinetic properties and spectrum of activity. This modification allows researchers to study the role of the vancosamine moiety in glycopeptide antibiotics and develop new derivatives with improved efficacy .

属性

CAS 编号

101485-50-1

分子式

C59H62Cl2N8O22

分子量

1306.1 g/mol

IUPAC 名称

(1S,2R,18R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C59H62Cl2N8O22/c1-20(2)10-30(63-3)52(80)68-44-46(75)22-5-8-34(28(60)12-22)88-36-14-24-15-37(51(36)91-59-50(79)49(78)48(77)38(19-70)90-59)89-35-9-6-23(13-29(35)61)47(76)45-57(85)67-43(58(86)87)27-16-25(71)17-33(73)40(27)26-11-21(4-7-32(26)72)41(54(82)69-45)66-55(83)42(24)65-53(81)31(18-39(62)74)64-56(44)84/h4-9,11-17,20,30-31,38,41-50,59,63,70-73,75-79H,10,18-19H2,1-3H3,(H2,62,74)(H,64,84)(H,65,81)(H,66,83)(H,67,85)(H,68,80)(H,69,82)(H,86,87)/t30-,31+,38-,41-,42-,43+,44?,45+,46-,47-,48?,49+,50-,59+/m1/s1

InChI 键

QCHYVJAUGVHJHX-QYURSJLOSA-N

SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC

手性 SMILES

CC(C)C[C@H](C(=O)NC1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H](C([C@H](O5)CO)O)O)O)OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC

规范 SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC

同义词

2’-O-De(3-amino-2,3,6-trideoxy-3-C-methyl-α-L-lyxo-hexopyranosyl)vancomycin Trifluoroacetic Acid Salt Hydrates;  Vancomycin EP Impurity D Trifluoroacetic Acid Salt Hydrates

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desvancosaminyl vancomycin
Reactant of Route 2
Desvancosaminyl vancomycin
Reactant of Route 3
Desvancosaminyl vancomycin
Reactant of Route 4
Desvancosaminyl vancomycin
Reactant of Route 5
Desvancosaminyl vancomycin
Reactant of Route 6
Desvancosaminyl vancomycin
Customer
Q & A

Q1: What is the significance of desvancosaminyl vancomycin in the biosynthesis of vancomycin?

A1: this compound, also known as vancomycin pseudoaglycone, is a key intermediate in the biosynthesis of the clinically important antibiotic vancomycin. It is formed by the glucosylation of vancomycin aglycone by the glycosyltransferase GtfB. [] This enzymatic step is crucial for the subsequent attachment of the 4-epi-vancosamine sugar moiety by another glycosyltransferase, GtfC, ultimately leading to the formation of the mature vancomycin molecule. []

Q2: Can you explain the substrate specificity of glycosyltransferases involved in modifying this compound?

A2: Research indicates that the glycosyltransferases GtfC and GtfD exhibit distinct substrate specificities. While both enzymes can utilize UDP-4-epi-vancosamine as a sugar donor, GtfC specifically recognizes and acts upon this compound to attach the 4-epi-vancosamine sugar. [] Interestingly, GtfD demonstrates broader substrate tolerance, capable of attaching the 4-epi-vancosamine not only to this compound but also to a glucosylated teicoplanin scaffold. [] This difference in substrate specificity highlights the potential for engineering these enzymes to create novel glycopeptide antibiotics.

Q3: Are there alternative analytical techniques for studying this compound besides the commonly used reversed-phase liquid chromatography?

A3: Yes, hydrophilic interaction chromatography (HILIC) has emerged as a promising alternative method for analyzing this compound and other related impurities of vancomycin. [] Traditional reversed-phase liquid chromatography faces limitations in terms of its polarity selectivity and compatibility with mass spectrometry. [] HILIC, on the other hand, provides better retention and separation of these polar glycopeptide compounds. [] This improved separation allows for more accurate identification and quantification of this compound, facilitating research into its biosynthesis and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。